molecular formula C12H22N2O2 B14003211 cis-1,4-Bis(acetamidomethyl)cyclohexane CAS No. 70924-83-3

cis-1,4-Bis(acetamidomethyl)cyclohexane

Cat. No.: B14003211
CAS No.: 70924-83-3
M. Wt: 226.32 g/mol
InChI Key: GUHHUMFYAACNTR-UHFFFAOYSA-N
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Description

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide typically involves the reaction of acetamide with a cyclohexyl derivative. One common method involves the use of N-(hydroxymethyl)acetamide, which is prepared by reacting acetamide with formaldehyde in the presence of potassium carbonate . This intermediate is then reacted with a cyclohexyl derivative under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

70924-83-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

GUHHUMFYAACNTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCC(CC1)CNC(=O)C

Origin of Product

United States

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